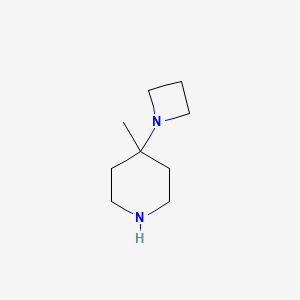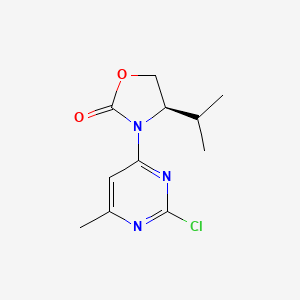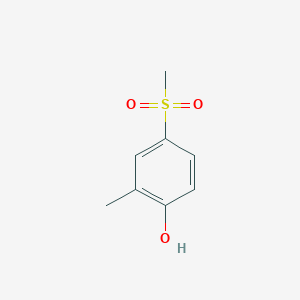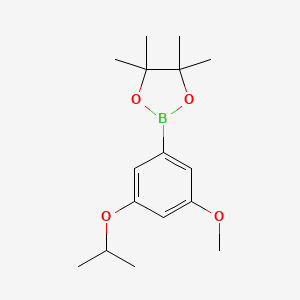![molecular formula C14H8BrF3O B3049575 (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone CAS No. 21084-23-1](/img/structure/B3049575.png)
(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone
Vue d'ensemble
Description
“(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone” is a chemical compound with the molecular formula C14H8BrF3O . It has an average mass of 408.008 Da and a monoisotopic mass of 405.881561 Da .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone” consists of a methanone group attached to a bromophenyl group and a trifluoromethylphenyl group . More detailed structural information might be available in specific databases or scientific literature .Physical And Chemical Properties Analysis
“(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone” has a molecular weight of 329.1119296 . More detailed physical and chemical properties might be available in specific databases or scientific literature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Compounds related to (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone have been synthesized using various techniques, contributing to the development of new chemical entities. For instance, (5-bromo-2-hydroxyphenyl)(phenyl)methanone was synthesized from 4-bromophenol and benzoyl chloride, confirmed by X-ray crystal structure determination (Kuang Xin-mou, 2009).
Molecular Docking and Hirshfeld Surface Analysis : Certain derivatives, like (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone, were characterized through molecular docking with anti-cancer targets and Hirshfeld surface computational analysis (B. Lakshminarayana et al., 2018).
Material Science and Engineering
Development of Novel Materials : Research has led to the synthesis of materials with unique properties. For example, polyimides containing asymmetric diamines derived from (4-bromophenyl)(3,5-diaminophenyl) methanone, which exhibit organic solubility and potential for use in memory storage devices (Yang Gao et al., 2023).
Fluorescent Properties : Novel monomers and polymers derived from (4-bromophenyl)-related compounds have been synthesized, showing high fluorescence intensity and thermal stability, useful in various applications like imaging and sensing (Feng Li et al., 2016).
Pharmacology and Biomedical Applications
Antimicrobial and Antiviral Activity : Certain methanone derivatives have shown potential as antimicrobial and antiviral agents. For instance, substituted benzimidazoles derived from methanone analogues demonstrated selective activity against various viruses (D. Sharma et al., 2009).
Carbonic Anhydrase Inhibitory Properties : Bromophenol derivatives of methanone have exhibited inhibitory capacities against human carbonic anhydrase, a target for treating conditions like glaucoma and epilepsy (H. T. Balaydın et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
(4-bromophenyl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3O/c15-12-7-3-10(4-8-12)13(19)9-1-5-11(6-2-9)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTNCOKTRQISPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345272 | |
| Record name | (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone | |
CAS RN |
21084-23-1 | |
| Record name | (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21084-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)


![1-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B3049497.png)

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride](/img/structure/B3049501.png)
![1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B3049502.png)





